molecular formula C13H16ClN3O2 B1418756 5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride CAS No. 1185470-65-8

5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride

Cat. No. B1418756
M. Wt: 281.74 g/mol
InChI Key: NDVSRKHGSNETCQ-UHFFFAOYSA-N
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Description

5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is also known as PPOP and has a molecular formula of C14H17ClN4O2.

Scientific Research Applications

Synthesis and Antimicrobial Activity

1,3,4-Oxadiazole compounds, including derivatives similar to 5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride, have been extensively researched for their antimicrobial properties. Studies have demonstrated that these compounds exhibit moderate to significant antibacterial activity against various strains of bacteria (Khalid et al., 2016). Another research focused on the synthesis and biological evaluation of similar compounds, which were screened against butyrylcholinesterase (BChE) enzyme, showing potential for treating diseases related to enzyme inhibition (Khalid et al., 2016).

Tuberculostatic Activity

Compounds containing the 1,3,4-oxadiazole structure have been evaluated for their potential in treating tuberculosis. A study synthesized derivatives that were tested in vitro for their tuberculostatic activity, with promising results (Foks et al., 2004).

Chemical Stability and Reactivity

The chemical stability of 1,3,4-oxadiazole derivatives, including those structurally related to 5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride, has been a subject of study. Research has investigated their reactivity, particularly in the context of Boulton–Katritzky rearrangement, which affects their stability and potential applications in medicinal chemistry (Kayukova et al., 2018).

Antioxidant Activity

Some 1,3,4-oxadiazole derivatives have been screened for their antioxidant activity, which is crucial in combating oxidative stress-related diseases. A study found that these compounds exhibit varying degrees of efficacy in scavenging different free radicals (Mallesha et al., 2014).

Anticancer Potential

The potential anticancer properties of 1,3,4-oxadiazole derivatives have been explored. Research has indicated that certain derivatives induce apoptosis in cancer cells and could serve as leads for the development of new anticancer agents (Zhang et al., 2005).

properties

IUPAC Name

5-phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2.ClH/c17-13-16(11-6-8-14-9-7-11)15-12(18-13)10-4-2-1-3-5-10;/h1-5,11,14H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVSRKHGSNETCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)OC(=N2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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